![molecular formula C10H9N3 B1421404 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS No. 1216270-80-2](/img/structure/B1421404.png)

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile

Overview

Description

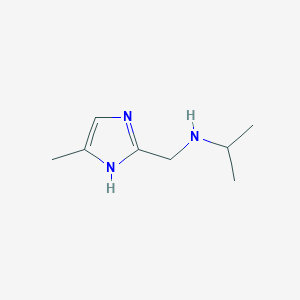

“2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is a chemical compound with the CAS Number: 1216270-80-2 . Its IUPAC name is (8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The InChI code for “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with bromine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The molecular weight of “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile” is 171.2 . It is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

Water-Mediated Synthesis : 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile can be synthesized using a water-mediated hydroamination process. This method does not require the deliberate addition of a catalyst and has been applied to the synthesis of various methylimidazo[1,2-a]pyridines (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Iron-Catalyzed Dehydrogenative Coupling : The compound also plays a role in iron-catalyzed dehydrogenative sp3-sp2 coupling reactions. This process offers a novel approach to create heteroarylacetonitriles, which have applications in pharmaceutical synthesis (H. Su, Luyao Wang, Honghua Rao, & Hao Xu, 2017).

Pharmaceutical and Biological Research

Antiulcer Agents : Research has shown that substituted imidazo[1,2-a]pyridines, similar in structure to 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile, demonstrate antiulcer activity. These findings provide insights into drug development for treating ulcers (J. Kaminski, C. Puchalski, D. Solomon, R. Rizvi, D. J. Conn, A. J. Elliott, R. Lovey, H. Guzik, P. Chiu, & J. Long, 1989).

Cytotoxic Activity in Cancer Research : Studies have also explored the cytotoxic activity of 2-methylimidazo[1,2-a]pyridine derivatives, suggesting potential applications in cancer treatment. These derivatives have been evaluated for their effectiveness against various cancer cell lines (M. Vilchis-Reyes, A. Zentella, M. A. Martínez-Urbina, Á. Guzmán, Omar Vargas, M. T. Ramírez Apán, José Luis Ventura Gallegos, & E. Díaz, 2010).

Materials Science and Chemistry

Lanthanide Podates : In materials science, researchers have utilized similar compounds in the synthesis of lanthanide podates. These substances exhibit specific structural and photophysical properties, making them useful in various technological applications (C. Piguet, J. Bünzli, G. Bernardinelli, G. Hopfgartner, S. Petoud, & O. Schaad, 1996).

Spectrophotometric Basicity Scale : The compound's related chemical structures have been studied to create a spectrophotometric basicity scale in acetonitrile. This research is significant in understanding the basic properties of various chemical species (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESZJTBUJATZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)